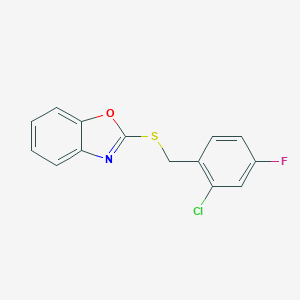![molecular formula C22H18Cl2N2O2S B283989 1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one, commonly known as "DAPY," is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrimidinones and has been synthesized using various methods.
作用机制
The mechanism of action of DAPY is based on its ability to inhibit the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. DAPY acts by binding to the active site of the enzyme and preventing the synthesis of viral DNA. This leads to the inhibition of viral replication and the eventual death of the infected cells.
Biochemical and Physiological Effects:
DAPY has been shown to exhibit potent antiviral activity against both HIV-1 and HIV-2. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of DAPY on the human body are not well understood, and further studies are needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
One of the main advantages of DAPY is its potent antiviral activity against HIV-1 and HIV-2. It has also been shown to exhibit inhibitory activity against cancer cells. However, the main limitation of DAPY is its limited solubility in water, which makes it difficult to use in biological assays. Further studies are needed to overcome this limitation and to develop more efficient methods for the synthesis of DAPY.
未来方向
There are several future directions for the research on DAPY. One of the most promising areas of research is the development of more efficient methods for the synthesis of DAPY. This will enable researchers to produce larger quantities of the compound and to study its potential applications in various fields. Another future direction is the optimization of the structure of DAPY to improve its solubility and efficacy. This will enable researchers to develop more potent antiviral and anticancer agents based on the DAPY scaffold. Finally, further studies are needed to determine the safety and efficacy of DAPY in humans, which will pave the way for its use in the treatment of viral infections and cancer.
合成方法
DAPY can be synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One of the most common methods for synthesizing DAPY is the one-pot synthesis, which involves the reaction of 3-chlorobenzaldehyde, malononitrile, and cyclohexanone in the presence of piperidine and ammonium acetate. The reaction mixture is then refluxed in ethanol, and DAPY is obtained in good yield.
科学研究应用
DAPY has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DAPY has been shown to exhibit potent antiviral activity against HIV-1 and HIV-2. It acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. DAPY has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In material science, DAPY has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers. DAPY has also been studied for its potential use as a catalyst in organic reactions.
属性
分子式 |
C22H18Cl2N2O2S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-sulfanylidenepyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-13-12-22(2,3)28-20-18(13)19(27)25(16-8-4-6-14(23)10-16)21(29)26(20)17-9-5-7-15(24)11-17/h4-12H,1-3H3 |
InChI 键 |
AYBZSUKQMZVNAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl)(C)C |
规范 SMILES |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)

